molecular formula C21H20N4O2 B2984229 2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933251-28-6

2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue: B2984229
Numéro CAS: 933251-28-6
Poids moléculaire: 360.417
Clé InChI: VYCPMKRJZGHSLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Its structure features:

  • Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic heteroaromatic system.
  • 3-position: 2-Methoxyphenyl substituent, contributing electron-donating effects.
  • 5-position: Methyl group, enhancing lipophilicity.
  • 7-position: N-linked 3-methoxyphenylamine, influencing hydrogen-bonding and π-π stacking interactions.

Propriétés

IUPAC Name

2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-11-20(23-15-7-6-8-16(12-15)26-2)25-21(22-14)13-18(24-25)17-9-4-5-10-19(17)27-3/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCPMKRJZGHSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. Its unique structure, characterized by methoxyphenyl substituents and a pyrazolo core, suggests diverse interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C21H20N4O2
  • Molecular Weight : 364.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 3,5-diamino-1,2,4-triazole with substituted aryl compounds. Common methods include:

  • Nucleophilic Substitution : Utilizing methoxy groups for functionalization.
  • Cyclization Reactions : Leading to the formation of the pyrazolo[1,5-a]pyrimidine core.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, affecting intracellular levels of cyclic nucleotides.
  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties by inducing apoptosis and inhibiting cell migration in cancer cell lines such as MCF-7.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antibacterial and Antibiofilm Activity :
    • A study evaluated several pyrazolo derivatives for their antibacterial properties and found that certain compounds effectively inhibited biofilm formation in pathogenic bacteria .
    • The mechanism involved disruption of quorum-sensing pathways in bacteria.
  • Anticancer Properties :
    • In vitro studies demonstrated that compounds similar to this compound showed potent inhibition against cancer cell proliferation at IC50 values ranging from 0.3 to 24 µM .
    • Molecular docking studies revealed strong binding affinity to target proteins involved in cancer progression.
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAnticancer, Antibacterial
N-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineAnticancer
N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineNeuroprotective

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines:

Compound Name / ID Core Structure 3-Position 5-Position 7-Amine Substituent Molecular Weight (g/mol) Key Activity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2-Methoxyphenyl Methyl N-(3-Methoxyphenyl) ~377.4 Hypothesized antimicrobial
3-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 890621-50-8) Pyrazolo[1,5-a]pyrimidine 2-Methoxyphenyl Methyl N-(4-Methoxyphenyl) 377.41 Unknown
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 32) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Phenyl N-(Pyridin-2-ylmethyl) 413.41 Anti-mycobacterial (MIC₉₀: 0.5 μM)
N-((6-Methylpyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 47) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Phenyl N-((6-Methylpyridin-2-yl)methyl) 409.17 Anti-mycobacterial (MIC₉₀: 0.25 μM)
2-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 43) Triazolo[1,5-a]pyrimidine Methyl N-(4-Trifluoromethylphenyl) 362.3 Antiplasmodial (IC₅₀: 12 nM)

Key Findings from Comparative Analysis

Substituent Effects on Activity :

  • Methoxy vs. Fluoro Groups : Methoxy substituents (e.g., 2- or 3-methoxyphenyl in the target compound) enhance solubility via hydrogen bonding, whereas electron-withdrawing groups like fluorine (e.g., 4-fluorophenyl in Compound 32) improve target binding affinity .
  • Amine Substituents : Pyridinylmethyl amines (e.g., in Compound 32) exhibit stronger anti-mycobacterial activity than aryl amines (e.g., methoxyphenyl in the target compound), likely due to improved membrane penetration .

Core Structure Differences :

  • Pyrazolo vs. Triazolo Cores : Triazolo[1,5-a]pyrimidines (e.g., Compound 43) show potent antiplasmodial activity due to their ability to inhibit Plasmodium dihydroorotate dehydrogenase, whereas pyrazolo analogs are more effective against Mycobacterium tuberculosis .

Biological Activity Trends :

  • Anti-mycobacterial activity correlates with lipophilic substituents (e.g., methyl or trifluoromethyl groups) and planar aromatic systems , which facilitate penetration into mycobacterial cell walls .
  • The target compound’s dual methoxyphenyl groups may reduce cytotoxicity compared to halogenated analogs but could limit potency against resistant strains .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.